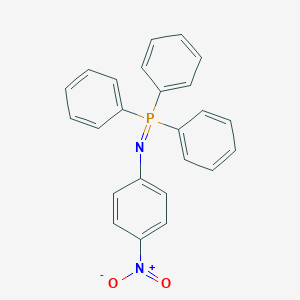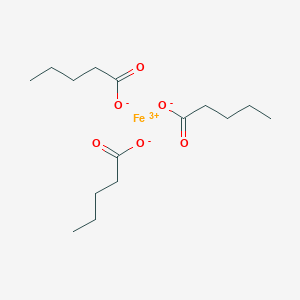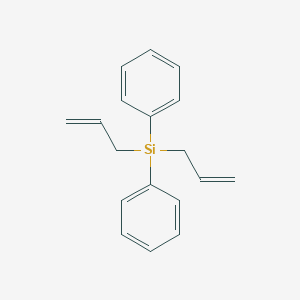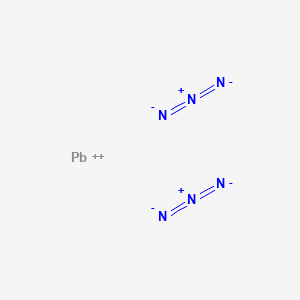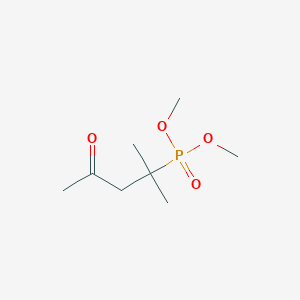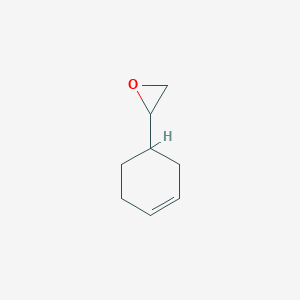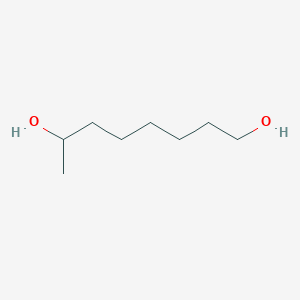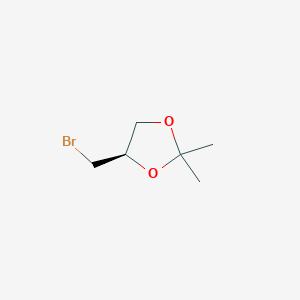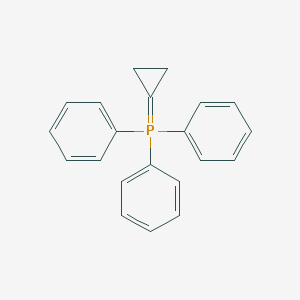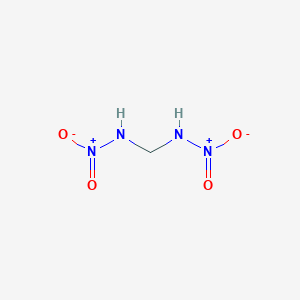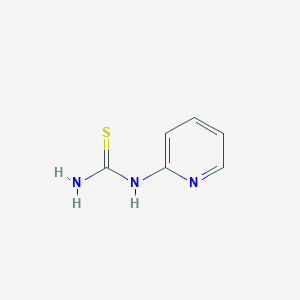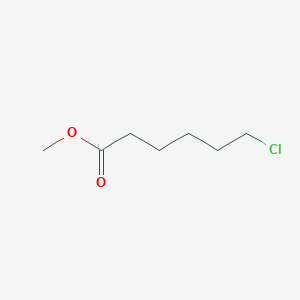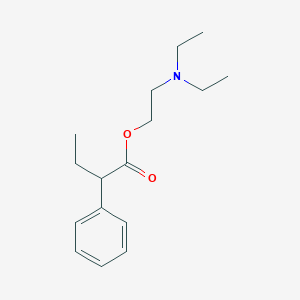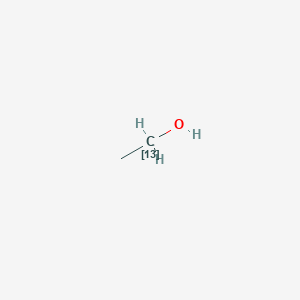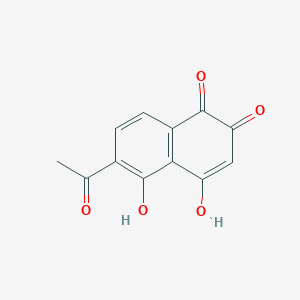
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione (ADND) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADND is a naphthoquinone derivative that exhibits unique chemical properties, making it a valuable tool for a variety of research applications. In
作用機序
The mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids in cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione induces the generation of ROS, leading to oxidative stress and ultimately apoptosis in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
生化学的および生理学的効果
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has several advantages as a research tool. It is relatively easy to synthesize, and it exhibits potent anti-cancer activity in various cancer cell lines. However, there are also some limitations associated with the use of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in lab experiments. For example, it can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. One area of research is the development of novel derivatives of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione with improved potency and selectivity for cancer cells. Another area of research is the investigation of the mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione, particularly its ability to induce the generation of ROS in cells. Finally, there is a need for further studies to evaluate the safety and efficacy of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in animal models and clinical trials.
In conclusion, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is a valuable tool for scientific research, with potential applications in cancer research, anti-inflammatory and antioxidant activity, and drug metabolism. Its mechanism of action involves the generation of ROS and inhibition of topoisomerase II activity. While it has several advantages as a research tool, there are also limitations associated with its use. Future research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione should focus on the development of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and efficacy in animal models and clinical trials.
合成法
The synthesis of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves the reaction of 1,2-naphthoquinone with acetic anhydride in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. The synthesis method has been optimized to yield high purity and high yield of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione.
科学的研究の応用
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been extensively studied for its potential applications in scientific research. One of the key applications of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is in the field of cancer research. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It works by inducing apoptosis, a process of programmed cell death, in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
特性
CAS番号 |
13378-90-0 |
|---|---|
製品名 |
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione |
分子式 |
C12H8O5 |
分子量 |
232.19 g/mol |
IUPAC名 |
6-acetyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O5/c1-5(13)6-2-3-7-10(12(6)17)8(14)4-9(15)11(7)16/h2-4,14,17H,1H3 |
InChIキー |
KAMAVUCZIBDMFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
正規SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



